N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide
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Overview
Description
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide is a synthetic organic compound that has garnered attention in the field of pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 4-ethoxybenzamide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a potent urease inhibitor, which is useful in studying urease-related biological processes.
Medicine: Potential therapeutic agent for conditions involving urease activity, such as peptic ulcers and kidney stones.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By binding to the active site of urease, N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide prevents the enzyme from interacting with its substrate, thereby reducing the production of ammonia and alleviating conditions associated with urease activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-propoxybenzamide
- N-[(3-chloro-2-methylphenyl)carbamothioyl]-furan-2-carboxamide
Uniqueness
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide stands out due to its specific structural features, such as the presence of an ethoxy group on the benzamide ring, which may contribute to its unique binding affinity and inhibitory potency against urease .
Properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-3-22-13-9-7-12(8-10-13)16(21)20-17(23)19-15-6-4-5-14(18)11(15)2/h4-10H,3H2,1-2H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOMLSCPANFPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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